Technical Documentation Center

Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside

Core Science & Biosynthesis

Foundational

The Cornerstone of Complexity: A Technical Guide to the Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside Core in N-Linked Glycans

For Researchers, Scientists, and Drug Development Professionals Introduction: The Centrality of the Mannose Core in Glycobiology N-linked glycosylation is a pivotal post-translational modification, profoundly influencing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Centrality of the Mannose Core in Glycobiology

N-linked glycosylation is a pivotal post-translational modification, profoundly influencing protein folding, stability, and function. At the heart of every N-linked glycan lies a conserved pentasaccharide core, Man₃GlcNAc₂, upon which a vast diversity of structures is built. This guide focuses on a key component of this core, the Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside structure. Understanding its biosynthesis, enzymatic processing, and biological significance is fundamental to harnessing glycobiology for therapeutic innovation.

Part 1: Biosynthesis and Processing of the N-Linked Glycan Core

The journey of an N-linked glycan begins in the endoplasmic reticulum (ER) with the assembly of a lipid-linked oligosaccharide (LLO) precursor, Glc₃Man₉GlcNAc₂-PP-dolichol. This precursor is transferred en bloc to nascent polypeptide chains at the Asn-X-Ser/Thr consensus sequence by the oligosaccharyltransferase (OST) complex.

Following transfer, the glycan undergoes extensive processing. Initial trimming steps in the ER involve the removal of glucose residues by glucosidases I and II, a critical step in the calnexin/calreticulin quality control cycle for protein folding. Subsequently, specific mannose residues are removed by α-mannosidases.

The formation of the core structure, which includes the 3,6-di-O-mannosyl-mannose motif, is a result of these early processing events. The initial Man₉GlcNAc₂ structure is trimmed by ER α-1,2-mannosidase I (ERManI) to generate a Man₈GlcNAc₂ isomer. This is a crucial, conserved step before the glycoprotein is transported to the Golgi apparatus for further modifications.

In the Golgi, a series of mannosidases, including Golgi α-mannosidase I, further trim the high-mannose structure to a Man₅GlcNAc₂ intermediate. It is upon this Man₅GlcNAc₂ structure that the branching of complex and hybrid N-glycans is initiated by N-acetylglucosaminyltransferases (GnTs). The action of α-mannosidase II then removes the terminal α1-3 and α1-6 linked mannose residues to form the foundational GlcNAcMan₃GlcNAc₂ core, which is the substrate for all complex N-glycans.

N-Glycan Core Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Glc3Man9GlcNAc2-PP-Dol Glc₃Man₉GlcNAc₂-PP-Dolichol OST Oligosaccharyltransferase Glc3Man9GlcNAc2-PP-Dol->OST Protein Nascent Polypeptide Protein->OST Man9GlcNAc2-Protein Man₉GlcNAc₂-Protein OST->Man9GlcNAc2-Protein en bloc transfer Glucosidases Glucosidases I & II Man9GlcNAc2-Protein->Glucosidases Man9_trimmed Man₉GlcNAc₂-Protein (Glucose trimmed) Glucosidases->Man9_trimmed ERManI ER α-1,2-Mannosidase I Man9_trimmed->ERManI Man8GlcNAc2-Protein Man₈GlcNAc₂-Protein ERManI->Man8GlcNAc2-Protein GolgiManI Golgi α-Mannosidase I Man8GlcNAc2-Protein->GolgiManI Transport Man5GlcNAc2-Protein Man₅GlcNAc₂-Protein GolgiManI->Man5GlcNAc2-Protein GnTI GlcNAc-TI (MGAT1) Man5GlcNAc2-Protein->GnTI GlcNAcMan5GlcNAc2 GlcNAcMan₅GlcNAc₂-Protein GnTI->GlcNAcMan5GlcNAc2 ManII α-Mannosidase II GlcNAcMan5GlcNAc2->ManII GlcNAcMan3GlcNAc2 GlcNAcMan₃GlcNAc₂-Protein (Complex Glycan Core) ManII->GlcNAcMan3GlcNAc2

Caption: Simplified workflow of N-glycan core biosynthesis and processing.

Part 2: Functional Significance and Implications for Drug Development

The specific arrangement of mannose residues within the core structure is not merely a scaffold but an active participant in biological processes.

Protein Quality Control: In the ER, the mannose core is integral to the glycoprotein quality control system. The trimming of mannose residues by ER mannosidases can act as a "timer," marking misfolded proteins for ER-associated degradation (ERAD).

Immune Recognition: High-mannose structures, including the core, can be recognized by lectins of the immune system. For instance, mannose receptors on phagocytes can bind to high-mannose glycans, mediating the clearance of aberrant or infected cells.

Therapeutic Targeting: The enzymes involved in processing the mannose core, particularly the α-mannosidases, represent potential drug targets. Inhibitors of these enzymes could modulate the glycosylation pathway, with applications in antiviral and anticancer therapies. Furthermore, the glycosylation profile of therapeutic proteins, including the structure of the mannose core, is a critical quality attribute that can impact efficacy and immunogenicity. For example, the absence of a core fucose on the N-glycans of monoclonal antibodies can dramatically enhance their antibody-dependent cellular cytotoxicity (ADCC) activity.

Part 3: Methodologies for the Analysis and Synthesis of the Mannose Core

The study of the Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside core and related structures requires sophisticated analytical and synthetic techniques.

Analytical Methodologies

A multi-pronged approach is often necessary for the comprehensive characterization of N-glycan structures.

Analytical TechniquePrincipleApplication in Core Structure AnalysisStrengths & Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Determination of monosaccharide composition, branching patterns, and linkage information through fragmentation analysis (MS/MS).High sensitivity and ability to analyze complex mixtures. Isomer resolution can be challenging.
High-Performance Liquid Chromatography (HPLC) Separates molecules based on their physicochemical properties.Separation of released and fluorescently labeled glycans. Hydrophilic Interaction Liquid Chromatography (HILIC) is widely used.Excellent for quantification and separation of isomers. Requires fluorescent labeling for detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides definitive structural information, including anomeric configurations and linkage positions.Unambiguous structural elucidation. Requires larger sample amounts and specialized expertise.
Enzymatic Digestion Use of specific exoglycosidases and endoglycosidases to sequentially remove monosaccharides.Confirms linkage and sequence by observing shifts in chromatographic or mass spectrometric profiles.Provides functional validation of structure. Dependent on the availability and specificity of enzymes.

Experimental Protocol: Release and Fluorescent Labeling of N-Glycans for HPLC Analysis

This protocol outlines a standard workflow for the analysis of N-glycans from a glycoprotein sample.

  • Denaturation: Incubate the glycoprotein sample in a denaturing buffer (e.g., containing SDS and a reducing agent like DTT) at high temperature (e.g., 95°C for 5 minutes) to unfold the protein and increase accessibility of glycosylation sites.

  • Enzymatic Deglycosylation:

    • Add a non-ionic detergent (e.g., Triton X-100 or NP-40) to sequester the SDS, which can inhibit the subsequent enzymatic reaction.

    • Introduce Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the innermost GlcNAc and the asparagine residue, releasing the entire N-glycan.

    • Incubate at 37°C for a sufficient duration (e.g., 2-16 hours) to ensure complete deglycosylation.

  • Fluorescent Labeling:

    • To the released glycans, add a fluorescent tag such as 2-aminobenzamide (2-AB).

    • The labeling reaction is a reductive amination, which is initiated by adding a reducing agent (e.g., sodium cyanoborohydride).

    • Incubate at an elevated temperature (e.g., 65°C for 2-4 hours).

  • Purification: Remove excess fluorescent label and other reaction components using a solid-phase extraction (SPE) method, such as HILIC-based cartridges.

  • Analysis: The purified, labeled N-glycans are now ready for analysis by HILIC-HPLC with fluorescence detection.

N-Glycan Analysis Workflow Glycoprotein Glycoprotein Denaturation Denaturation Glycoprotein->Denaturation Heat, SDS, DTT Deglycosylation Deglycosylation Denaturation->Deglycosylation PNGase F Fluorescent_Labeling Fluorescent_Labeling Deglycosylation->Fluorescent_Labeling 2-AB, Reductive Amination Purification Purification Fluorescent_Labeling->Purification HILIC SPE Analysis Analysis Purification->Analysis HILIC-HPLC-FLD

Caption: General workflow for N-glycan release, labeling, and analysis.
Synthetic Methodologies

The chemical and chemoenzymatic synthesis of oligosaccharides like the Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside core is crucial for creating standards for analytical methods and for functional studies.

Chemical Synthesis: The synthesis of this trisaccharide has been reported and typically involves a multi-step process. This includes:

  • Protecting Group Strategy: Selective protection of hydroxyl groups on the mannose building blocks to direct the glycosylation to the desired positions.

  • Glycosylation Reactions: Coupling of a protected mannosyl donor to a protected mannosyl acceptor. The Koenigs-Knorr reaction or modifications thereof are often employed.

  • Deprotection: Removal of the protecting groups to yield the final trisaccharide.

Chemoenzymatic Synthesis: This approach combines the flexibility of chemical synthesis with the high stereoselectivity of enzymatic reactions. For instance, a chemically synthesized precursor can be elaborated using specific glycosyltransferases to add further sugar residues. This method is particularly powerful for generating a library of complex N-glycans from a common core structure.

Conclusion

The Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside structure is a fundamental building block in the world of N-linked glycans. Its biosynthesis and processing are tightly regulated events with profound implications for protein quality control and cellular recognition. For researchers in glycobiology and drug development, a deep understanding of this core structure, coupled with robust analytical and synthetic methodologies, is essential for unraveling the complexities of the glycome and for the development of next-generation therapeutics.

References

  • Liebminger, E., Hüttner, S., Vavra, U., Fischl, R., Schoberer, J., Grass, J., Blaukopf, M., Altmann, F., & Strasser, R. (2009). Class I α-Mannosidases Are Required for N-Glycan Processing and Root Development in Arabidopsis thaliana. The Plant Cell, 21(12), 3850–3867. [Link]

  • Avezov, E., & Moore, K. (2006). Family 47 α-Mannosidases in N-Glycan Processing. Methods in Enzymology, 416, 257–275. [Link]

  • Avezov, E., & Moore, K. (2006). Family 47 alpha-mannosidases in N-glycan processing. Methods in Enzymology, 416, 257-275. [Link]

  • Wikipedia contributors. (2024, March 19). N-linked glycosylation. In Wikipedia, The Free Encyclopedia. [Link]

  • Bundle, D. R., & Nilar, U. (1995). Syntheses of deoxy analogues of methyl 3,6-di-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside for studies of the binding site of concanavalin A. Carbohydrate Research, 278(2), 271-287. [Link]

  • Akama, T. O., Nakagawa, H., Wong, N. K., Sutton-Smith, M., Dell, A., Morris, H. R., Nakayama, J., Nishimura, S. I., & Fukuda, M. N. (2006). Essential and mutually compensatory roles of α-mannosidase II and α-mannosidase IIx in N-glycan processing in vivo in mice. Proceedings of the National Academy of Sciences of the United States of America, 103(23), 8683–8688. [Link]

  • Meli, V. S., Ghosh, S., Prabha, T. N., Puri, M., Sharma, A., & Singh, S. P. (2010). The N-glycan processing enzymes -mannosidase and -D-N-acetylhexosaminidase are involved in ripening-associated softening in the non-climacteric fruits of capsicum. Journal of Experimental Botany, 62(2), 571-582. [Link]

  • Al-Abdallah, Q. (2020). Structural and biochemical insights into biosynthesis and degradation of N-glycans. Diva-Portal.org. [Link]

  • Li, L., Liu, Y., & Wang, L. X. (2020). Recent Progress in Chemo-Enzymatic Methods for the Synthesis of N-Glycans. Frontiers in Chemistry, 8, 584. [Link]

  • An, H. J., Froehlich, J. W., & Lebrilla, C. B. (2009). N-linked glycan profiling: methodological frameworks and analytical perspectives. Briefings in Functional Genomics, 8(4), 265–278. [Link]

  • Li, L., & Wang, L. X. (2019). Oligosaccharide Synthesis and Translational Innovation. Journal of the American Chemical Society, 141(7), 2736–2753. [Link]

  • De la-Fuente, I., Gstöttner, C., Guttman, M., & DeMarco, M. L. (2018). A library of chemically defined human N-glycans synthesized from microbial oligosaccharide precursors. Nature Communications, 9(1), 3297. [Link]

  • Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2022). Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]

  • Eklind, K., Garegg, P. J., & Oscarson, S. (1981). Synthesis of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannose. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 35(4), 308-309. [Link]

  • Helenius, A., & Aebi, M. (2004). Intracellular Functions of N-Linked Glycans. Science, 305(5688), 1264-1269. [Link]

  • Aebi, M. (2013). Synthesis, processing, and function of N-glycans in N-glycoproteins. FEBS Journal, 280(4), 785–798. [Link]

  • Taniguchi, N., & Kizuka, Y. (2015). Enzymes for N-Glycan Branching and Their Genetic and Nongenetic Regulation in Cancer. Cancers, 7(3), 1253–1270. [Link]

  • Walsh, C. T., Garneau-Tsodikova, S., & Gatto, G. J., Jr. (2005). Enzymes in the Synthesis of Glycoconjugates. Chemical Reviews, 105(2), 473–528. [Link]

  • Borén, H. B., Garegg, P. J., Wallin, N. H., Øye, H. A., & Svensson, S. (1972). Synthesis of Methyl 3-O-(3,6-Dideoxy-Alpha-D-Arabino-Hexopyranosyl)-Alpha-D-Mannopyranoside. Acta Chemica Scandinavica, 26, 1082-1084. [Link]

  • Garegg, P. J., Oscarson, S., & Tidén, A. K. (1990). Synthesis of methyl 3-O-alpha-D-galactopyranosyl-6-O-alpha-D-mannopyranosyl- alpha-D-mannopyranoside, methyl 3-O-alpha-D-glucopyranosyl-6-
Exploratory

Decoding the Glycocode: Mechanistic Insights into Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside Lectin Recognition

Executive Summary Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside represents the fundamental branched trimannoside core (Manα1-3(Manα1-6)Man) of all N-linked high-mannose and complex-type glycoproteins. Understa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside represents the fundamental branched trimannoside core (Manα1-3(Manα1-6)Man) of all N-linked high-mannose and complex-type glycoproteins. Understanding how specific lectins recognize this crucial epitope is the cornerstone of advancing targeted drug delivery, mRNA vaccine design, and antiviral therapeutics. This technical guide explores the structural biology, thermodynamic binding mechanisms, and experimental workflows necessary to characterize the interactions between this branched trimannoside and key immune-modulating lectins.

Structural Biology of the Branched Trimannoside

The conformational flexibility of the trimannoside core dictates its biological activity. In aqueous solution, the molecule adopts an open, entropically favored conformation. However, gas-phase studies and ONIOM calculations reveal that the intrinsic structure of the trimannoside is stabilized by inter-ring hydrogen-bonding networks[1]. These networks are often mediated by tightly bound water molecules that mimic the conserved water networks found within lectin binding pockets, pre-organizing the glycan for receptor engagement[1].

Mechanisms of Lectin Recognition

Concanavalin A (ConA): The Classical Legume Lectin Model

ConA binds the trimannoside core with high specificity, utilizing the α(1→6)-linked mannose residue as the primary anchor in the monosaccharide-binding site, while the α(1→3)-linked arm and the central mannose make secondary contacts[2]. A critical aspect of this recognition is the role of the solvent. Isothermal titration microcalorimetry (ITC) coupled with osmotic stress reveals that ConA binding is accompanied by the differential uptake and displacement of highly ordered water molecules[3]. The release of these ordered water molecules from the binding pocket generates a favorable entropic driving force, which compensates for the enthalpic cost of desolvation during the binding event[2][3].

DC-SIGN (CD209): The Immunological Gateway

Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin (DC-SIGN) is a C-type lectin that utilizes Ca2+ to coordinate the trimannoside core. Crystallographic data show that the high-affinity binding results from the direct coordination of three equatorial hydroxyl groups (O-2, O-3, and O-4) of the mannose residues by two Ca2+ ions in the primary binding site[4]. This interaction is critical for the capture of heavily glycosylated pathogens, such as HIV-1 and SARS-CoV-2[4][5]. The branched trimannoside is a highly potent epitope; synthetic multivalent trimannoside conjugates have been shown to drastically reduce HIV-1 trans-infection mediated by dendritic cells, exhibiting IC50 values in the low micromolar range[5]. Furthermore, aryl-trimannoside derivatives show highly selective binding to DC-SIGN over other macrophage mannose receptors (MMRs), making them ideal targeting ligands for mRNA-polymeric nanoparticle (PNP) vaccines[6].

DCSIGN_Pathway Pathogen Pathogen (HIV/SARS-CoV-2) Expressing Glycoproteins Glycan Branched Trimannoside Core (High-Mannose Epitope) Pathogen->Glycan DCSIGN DC-SIGN Receptor (Ca2+ Dependent Binding) Glycan->DCSIGN Coordinates O-2, O-3, O-4 Endosome Endosomal Internalization (Acidic pH Release) DCSIGN->Endosome Antigen Presentation TransInfection Trans-infection to CD4+ T-Cells / ACE2 Cells DCSIGN->TransInfection Viral Dissemination Vaccine Targeted mRNA-PNP Vaccine (Aryl-Trimannoside) Vaccine->Glycan Mimics

DC-SIGN mediated recognition of the branched trimannoside core and cellular pathways.

Experimental Methodologies

Protocol 1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Causality & Self-Validation: ITC is chosen over endpoint assays because it directly measures the heat released or absorbed during binding, allowing for the simultaneous determination of stoichiometry (n), association constant (Ka), enthalpy (ΔH), and entropy (ΔS). Extensive dialysis ensures exact buffer matching, eliminating background heat of dilution, which acts as a self-validating internal baseline control.

  • Sample Preparation: Dialyze the lectin (e.g., ConA, 100 μM) extensively against the binding buffer (20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2, 1 mM MnCl2, pH 7.4).

  • Ligand Preparation: Dissolve Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside (1-2 mM) directly into the final dialysate from step 1 to ensure perfect buffer matching.

  • Degassing: Degas both solutions under vacuum for 10 minutes to prevent bubble formation during titration, which causes severe baseline noise.

  • Titration: Load the lectin into the sample cell and the trimannoside into the syringe. Set the injection schedule to 25-30 injections of 2 μL each, with a 150-second spacing to allow the signal to return to baseline.

  • Data Analysis: Integrate the injection peaks and fit the normalized heat data to a one-set-of-sites binding model to extract thermodynamic parameters.

Protocol 2: Surface Plasmon Resonance (SPR) for DC-SIGN Binding Kinetics

Causality & Self-Validation: SPR provides real-time, label-free kinetic data (kon, koff), which is essential for understanding the residence time of pathogen-mimicking glycoconjugates on DC-SIGN. Double-referencing the sensograms (subtracting reference flow cell and blank injections) self-validates the data by removing bulk refractive index changes and non-specific binding artifacts.

  • Sensor Chip Functionalization: Dock a CM5 sensor chip and activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Lectin Immobilization: Inject recombinant DC-SIGN extracellular domain (diluted in 10 mM sodium acetate, pH 4.0, below its pI) to achieve an immobilization level of ~2000 RU. Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection: Inject serial dilutions of the trimannoside conjugate (e.g., 0.1 μM to 50 μM) in running buffer (HBS-P+ with 5 mM CaCl2) at a flow rate of 30 μL/min to minimize mass transport limitations.

  • Regeneration: Remove bound analyte by injecting a brief pulse (30s) of 10 mM EDTA to chelate Ca2+ and disrupt the C-type lectin binding, followed by a buffer wash to re-equilibrate the surface.

  • Kinetic Fitting: Double-reference the sensograms and fit to a 1:1 Langmuir binding model.

SPR_Workflow Prep Sensor Chip Prep (EDC/NHS Activation) Immob Lectin Immobilization (DC-SIGN / ConA) Prep->Immob Inject Analyte Injection (Trimannoside Dilutions) Immob->Inject Assoc Association Phase (kon measurement) Inject->Assoc Dissoc Dissociation Phase (koff measurement) Assoc->Dissoc Regen Surface Regeneration (EDTA or Low pH) Dissoc->Regen Analysis Kinetic Analysis (1:1 Langmuir Fit) Dissoc->Analysis Regen->Inject Next Cycle

Surface Plasmon Resonance (SPR) workflow for measuring lectin-trimannoside kinetics.

Data Presentation

Lectin TargetLigand / EpitopeBinding Affinity (Kd)Thermodynamic / Kinetic ProfileBiological Consequence
Concanavalin A Methyl 3,6-di-O-(α-D-Man)-α-D-Man~10-20 μMEnthalpy-driven, significant entropic compensation via water releaseT-cell mitogenesis, classical lectin model
DC-SIGN Branched Trimannoside ConjugatesLow μM rangeCa2+-dependent coordination, slow koffPathogen capture (HIV-1 trans-infection)
DC-SIGN Aryl-α-1,3-α-1,6-trimannosideNanomolar (multivalent)Enhanced CH–π and hydrophobic interactionsSelective mRNA vaccine delivery to APCs

Therapeutic & Drug Development Applications

The structural elucidation of the trimannoside-lectin interaction has paved the way for advanced therapeutics. Because monomeric methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside has relatively low affinity, drug developers utilize the "cluster glycoside effect." By presenting the branched trimannoside on multivalent scaffolds (e.g., dendrimers, dynamic micelles, or lipid conjugates), the binding avidity is exponentially increased[4][5]. These multivalent conjugates are currently being evaluated as potent entry inhibitors for Ebola and SARS-CoV-2, effectively blocking the DC-SIGN receptor and preventing viral dissemination[4]. Furthermore, incorporating aryl-trimannosides into polymeric nanoparticles has demonstrated a 34% increase in the selective uptake of mRNA vaccines by antigen-presenting cells, drastically enhancing CD4+ and CD8+ T-cell responses[6].

References

  • Synthesis of novel mannoside glycolipid conjugates for inhibition of HIV-1 trans-infection . Bioconjugate Chemistry / nih.gov. 5

  • Mannose Derivatives as Anti-Infective Agents . MDPI. 4

  • Synthesis of a dendritic cell-targeted self-assembled polymeric nanoparticle for selective delivery of mRNA vaccines to elicit enhanced immune responses . nih.gov. 6

  • Gas Phase Conformation of the Central, Branching Trimannose Unit and its Singly Hydrated Complex . University of Oxford.1

  • Role of Water in the specific binding of mannose and mannooligosaccharides to concanavalin A . Journal of the American Chemical Society / ias.ac.in. 3

  • Involvement of Water in Carbohydrate−Protein Binding . ACS Publications.2

Sources

Foundational

Structural Basis of N-Glycan Core Recognition: Crystal Structures of Lectins Bound to Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside

Executive Summary The recognition of complex carbohydrates by specialized proteins (lectins) governs critical biological processes ranging from immune modulation to viral entry. At the heart of this recognition lies the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The recognition of complex carbohydrates by specialized proteins (lectins) governs critical biological processes ranging from immune modulation to viral entry. At the heart of this recognition lies the N-linked glycan core, a highly conserved pentasaccharide structure found across all eukaryotes. The terminal trimannoside portion of this core is accurately modeled by the synthetic derivative Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside .

For researchers and drug development professionals, understanding the atomic-level interactions between this trimannoside and target lectins (such as Concanavalin A and Pea lectin) is foundational. This technical guide provides an in-depth analysis of the crystallographic data, thermodynamic principles, and experimental workflows required to elucidate these protein-carbohydrate complexes, offering actionable insights for the rational design of glycomimetics and targeted therapeutics.

Molecular Architecture and Experimental Rationale of the Ligand

The synthetic ligand, Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside, consists of a central mannose residue linked via α-(1→3) and α-(1→6) glycosidic bonds to two terminal α-D-mannopyranosyl residues.

The Causality of the Methyl Glycoside: In structural biology, the use of this specific methyl glycoside derivative—rather than the free reducing sugar—is a deliberate and critical experimental choice. The addition of the alpha-methyl group at the reducing end (C1 of the central mannose) locks the anomeric center. This prevents mutarotation between alpha and beta anomers in aqueous solution, ensuring absolute sample homogeneity during crystallization[1]. Furthermore, this methyl group structurally mimics the natural continuation of the glycan chain as it extends toward the chitobiose core of N-linked glycoproteins, allowing the crystal structure to accurately reflect physiological binding states.

G Glycoprotein N-Linked Glycoprotein Trimannoside Core Trimannoside (Man3) Glycoprotein->Trimannoside Exposes Complex Lectin-Carbohydrate Complex Trimannoside->Complex Binds Lectin Lectin / Receptor (e.g., Con A, PSA) Lectin->Complex Recognizes Response Biological Response (Agglutination, Signaling) Complex->Response Triggers

Caption: Logical flow of N-glycan core recognition by lectins leading to biological responses.

Comparative Structural Analysis of Lectin-Trimannoside Complexes

High-resolution X-ray crystallography has provided precise maps of how various lectins accommodate the bulky trimannoside core.

Quantitative Data Summary

Table 1: Crystallographic parameters of key lectins bound to the core trimannoside.

ProteinPDB IDResolution (Å)R-workR-freeKey Mechanistic Feature
Concanavalin A 1CVN2.300.2040.255Extended cleft binding; 1,6-mannose in primary site.
Pea Lectin (PSA) 1RIN2.600.183N/ASingle terminal mannose primary binding.
DGL 1DGL2.400.1890.252Identical H-bonding to Con A; altered loop conformations.
CTL 5EYX2.250.1860.237Conserved metal-binding site pre-organization.
Mechanistic Insights into Binding

1. Primary vs. Extended Binding Sites: As demonstrated in the crystal structure of Concanavalin A ([2]), the binding of the trimannoside is not a simple lock-and-key fit into a single pocket. The 1,6-linked terminal mannose occupies the primary monosaccharide-binding site. However, the 1,3-linked mannose and the central mannose residue extend into a shallow cleft formed by residues Tyr-12, Pro-13, Asn-14, Thr-15, and Asp-16[2]. This extended interaction surface provides the causal thermodynamic driving force for the exponentially higher affinity (lower Kd​ ) of Con A for the trimannoside compared to a simple monosaccharide.

2. The Role of Conserved Water Molecules: Structural data reveals a conserved water molecule that bridges the reducing sugar unit to the protein backbone[2]. In structure-based drug design, attempts to displace this water with synthetic ligand moieties (e.g., hydroxyethyl groups) often fail to improve affinity. Thermodynamic integration calculations based on these crystal structures show that the loss of affinity is driven by suboptimal van der Waals contacts (insertion energy) rather than electrostatic penalties, highlighting the delicate balance required in glycomimetic design ([3]).

3. Metal Ion Pre-organization: Legume lectins are obligate metalloproteins. The binding of one Ca2+ and one Mn2+ ion per monomer is required. These transition metals do not interact directly with the carbohydrate; instead, they pre-organize the architecture of the binding site. They stabilize the loop conformations that position critical aspartate and asparagine residues for optimal hydrogen bonding with the equatorial C3 and C4 hydroxyls of the mannose ring[4].

Experimental Protocols: X-Ray Crystallography of Lectin-Trimannoside Complexes

This protocol outlines a self-validating system for the co-crystallization of lectins with the trimannoside ligand, ensuring the generation of high-resolution, artifact-free diffraction data.

Step 1: Protein Preparation and Quality Control

  • Action: Purify the target lectin using Sephadex G-50 affinity chromatography, eluting with a competitive monosaccharide (e.g., 0.1 M dextrose). Dialyze extensively to remove the eluent.

  • Causality: Affinity chromatography ensures that only actively folding, functional lectins capable of carbohydrate binding are isolated.

  • Validation: Perform dynamic light scattering (DLS) to confirm the oligomeric state and monodispersity before proceeding to crystallization.

Step 2: Ligand Synthesis and Complexation

  • Action: Prepare a >98% pure stock of Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside ([1]). Incubate the lectin (10-15 mg/mL) with a 5- to 10-fold molar excess of the ligand. Supplement the buffer with 1 mM CaCl2​ and 1 mM MnCl2​ .

  • Causality: The molar excess drives the equilibrium toward full occupancy of the binding sites, overcoming the inherently weak individual carbohydrate-protein interactions. The transition metals are strictly required to maintain the active binding loop conformations.

Step 3: Vapor Diffusion Co-Crystallization

  • Action: Set up hanging-drop vapor diffusion plates. Mix 1-2 µL of the protein-ligand complex with an equal volume of reservoir solution (typically 10-20% PEG 4000 or 8000, 0.1 M buffer at pH 6.0-7.0).

  • Causality: Slow vapor equilibration gently drives the protein-ligand solution into supersaturation, promoting the nucleation of well-ordered co-crystals rather than amorphous precipitate.

Step 4: Cryoprotection and X-Ray Diffraction

  • Action: Briefly soak the mature crystals in a mother liquor solution supplemented with 20-25% (v/v) glycerol before flash-cooling in liquid nitrogen. Collect diffraction data at 100 K at a synchrotron beamline.

  • Causality: Cryoprotection prevents the formation of crystalline ice, which would otherwise destroy the delicate protein crystal lattice and obscure the diffraction pattern.

Step 5: Phasing and Structure Refinement

  • Action: Solve the phase problem using Molecular Replacement (MR) with an unliganded lectin structure as the search model. Perform iterative refinement.

  • Causality & Validation: The trimannoside ligand must be initially omitted from the model to prevent phase bias. It is only built into the resulting positive difference electron density ( Fo​−Fc​ map) once the protein model is sufficiently refined. This ensures the observed binding pose is driven by experimental data, not computational bias.

Workflow Purification Protein Purification CoCryst Co-Crystallization (Hanging Drop) Purification->CoCryst Ligand Ligand Synthesis Ligand->CoCryst Diffraction X-Ray Diffraction CoCryst->Diffraction Phasing Molecular Replacement Diffraction->Phasing Refinement Structure Refinement Phasing->Refinement

Caption: Step-by-step X-ray crystallography workflow for lectin-trimannoside complexes.

Applications in Drug Development

The structural elucidation of the Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside complex serves as a blueprint for modern therapeutics:

  • Glycomimetics: Researchers utilize the spatial coordinates of the extended cleft to design competitive inhibitors. By substituting the oxygen linkages with carbon (C-glycosides) or introducing fluoro-derivatives, scientists create molecules that mimic the trimannoside's binding affinity but possess higher metabolic stability against endogenous glycosidases[5].

  • Anti-Adhesive Therapies: Pathogens often utilize surface lectins to adhere to host N-glycans. High-affinity trimannoside analogs can act as decoy receptors, competitively inhibiting pathogen adhesion and preventing infection without the use of traditional antibiotics.

References

  • Naismith, J.H., Field, R.A. (1996). Structural Basis of Trimannoside Recognition by Concanavalin A. Journal of Biological Chemistry, 271(2), 972-976. URL:[Link]

  • Rini, J.M., Hardman, K.D., Einspahr, H., Suddath, F.L., Carver, J.P. (1993). X-ray crystal structure of a pea lectin-trimannoside complex at 2.6 A resolution. Journal of Biological Chemistry, 268(14), 10126-32. URL: [Link]

  • Gupta, D., Dam, T.K., Oscarson, S., Brewer, C.F. (1997). LECTIN FROM DIOCLEA GRANDIFLORA COMPLEXED TO TRIMANNOSIDE (PDB ID: 1DGL). RCSB Protein Data Bank. URL:[Link]

  • Cavada, B.S., et al. (2016). Monoclinic Form of Centrolobium tomentosum seed lectin (CTL) complexed with Man1-3Man-OMe (PDB ID: 5EYX). RCSB Protein Data Bank. URL:[Link]

  • Kadirvelraj, R., Foley, B.L., Dyekjaer, J.D., Woods, R.J. (2009). Concanavalin A Complexed to a Synthetic Analog of the Trimannoside (PDB ID: 3D4K). RCSB Protein Data Bank. URL:[Link]

  • Oscarson, S., Tedebark, U. (1996). Syntheses of deoxy analogues of methyl 3,6-di-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside for studies of the binding site of Concanavalin A. Carbohydrate Research, 278(2), 271-87. URL:[Link]

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Branched Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside

Welcome to the Technical Support Center for glycan synthesis and purification. This guide is specifically engineered for researchers, scientists, and drug development professionals working with Methyl 3,6-di-O-(α-D-manno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for glycan synthesis and purification. This guide is specifically engineered for researchers, scientists, and drug development professionals working with Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside , a critical branched trimannoside core structure found in N-linked glycans.

Synthesizing and isolating branched oligomannosides presents unique chromatographic challenges due to their high polarity, lack of a strong chromophore, and the presence of closely related structural isomers. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-yield, high-purity isolation.

Purification Strategy & Workflow

The purification of synthetic branched trimannosides must be approached in two distinct phases: the isolation of the protected intermediate (where organic solubility is high) and the isolation of the fully deprotected final product (where aqueous solubility dictates the methodology).

G Start Crude Reaction Mixture (Protected Trimannoside) Silica Silica Gel Chromatography (Hexane/EtOAc) Start->Silica Remove organic impurities Deprotect Global Deprotection (Zemplén / Hydrogenolysis) Silica->Deprotect Purified intermediate SEC Size Exclusion Chromatography (Sephadex LH-20) Deprotect->SEC Remove salts & reagents PGC Porous Graphitized Carbon (PGC) LC SEC->PGC Isomeric separation Affinity Lectin Affinity Chromatography (ConA / BC2L-A) PGC->Affinity Target-specific enrichment Pure Pure Branched Trimannoside Affinity->Pure Final Desalting

Workflow for the purification of synthetic branched trimannosides.

Troubleshooting & FAQs

Phase 1: Protected Intermediates

Q: My protected trimannoside intermediate streaks heavily on normal-phase silica gel, resulting in poor recovery. How can I improve resolution? A: Streaking on silica gel is typically caused by residual free hydroxyl groups or highly polar protecting groups that engage in strong hydrogen bonding with the silanol groups on the stationary phase. If your synthetic strategy allows, ensure complete peracetylation or perbenzoylation of the intermediate. Acetylation significantly reduces the polarity of impurities (such as unreacted acceptors or hydrolyzed donors) and greatly facilitates purification by standard silica-gel column chromatography[1]. If streaking persists, try adding 1% triethylamine (TEA) to your mobile phase to neutralize acidic silanol sites.

Q: I am struggling to separate the α-linked branched product from the β-linked byproduct using standard Hexane/Ethyl Acetate gradients. What is the alternative? A: Stereoisomers of protected glycans often co-elute in standard aliphatic/ester solvent systems. Switch to a Toluene/Ethyl Acetate or Dichloromethane/Methanol gradient. The aromatic interactions in toluene can exploit subtle 3D conformational differences between the α-(1→3)/α-(1→6) linkages and any aberrant β-linkages, improving the separation factor ( α ).

Phase 2: Deprotected Final Product

Q: After global deprotection, I am losing my trimannoside during reversed-phase (C18) HPLC. It elutes in the void volume. Why is this happening? A: Fully deprotected oligomannosides are highly hydrophilic and lack the hydrophobic surface area required to partition into the C18 alkyl chains. To resolve this, abandon standard C18 and utilize Porous Graphitized Carbon (PGC) or Hydrophilic Interaction Liquid Chromatography (HILIC) . PGC is particularly powerful for glycans because retention is driven by polarizability and planar surface area, allowing for exceptional resolution of closely related branched isomers that HILIC might miss.

Q: How can I effectively desalt the reaction mixture after Zemplén deacetylation (NaOMe/MeOH) without losing my product? A: Do not use aqueous extraction. Instead, neutralize the sodium methoxide with a strong cation exchange resin (e.g., Amberlite IR-120 H+ form) directly in the methanolic solution. Filter the resin, concentrate the filtrate, and subject the residue to Size Exclusion Chromatography (SEC) using Sephadex LH-20[2]. Sephadex LH-20 relies on size exclusion and mild hydrophilic interactions, efficiently separating the branched trimannoside from residual salts and small-molecule cleavage products.

Q: Can I use affinity chromatography to specifically isolate the branched trimannoside from a complex mixture of linear oligomannosides? A: Yes. The branched trimannoside core (Manα1-3(Manα1-6)Man) is the specific binding epitope for several well-characterized lectins. Concanavalin A (ConA) has a highly specific binding affinity to the terminal α-D-mannopyranoside residues of this exact branched unit[3]. Additionally, the soluble lectin BC2L-A from Burkholderia cenocepacia exhibits a strong specificity and high affinity for oligomannose-type N-glycans terminating in this branched trimannoside structure[4]. Passing your crude mixture through a ConA-agarose or BC2L-A-agarose column will selectively capture the branched target, allowing linear contaminants to wash through.

Quantitative Data: Comparison of Chromatographic Methods

The following table summarizes the operational parameters and expected outcomes for the primary purification techniques used for this molecule.

Purification MethodStationary PhaseMobile PhaseTarget Impurities RemovedExpected Recovery
Normal Phase (Flash) Silica Gel (40-63 µm)Hexane / EtOAcUnreacted donors/acceptors (Protected)60 - 85%
Size Exclusion (SEC) Sephadex LH-20Methanol or WaterSalts, small cleavage products> 90%
HILIC HPLC Amide-bonded SilicaAcetonitrile / Water (Gradient)Polar byproducts, varying glycan lengths75 - 90%
PGC LC Porous Graphitized CarbonWater / Acetonitrile + 0.1% TFAStructural isomers (α vs β linkages)70 - 85%
Affinity Chromatography ConA-AgaroseBinding Buffer (requires Ca²⁺/Mn²⁺)Linear glycans, non-mannose sugars80 - 95%

Validated Experimental Protocols

Protocol A: Desalting and Polishing via Sephadex LH-20 SEC

This protocol is designed to purify the fully deprotected Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside after global deprotection[2].

Reagents & Materials:

  • Sephadex LH-20 resin (Cytiva)

  • Glass chromatography column (e.g., 2.5 cm x 100 cm)

  • Eluent: Ultrapure Water or 100% Methanol (depending on solubility)

Step-by-Step Methodology:

  • Resin Swelling: Suspend Sephadex LH-20 powder in the chosen eluent and allow it to swell at room temperature for at least 3 hours (overnight preferred).

  • Column Packing: Pour the slurry into the glass column in a single continuous motion to avoid trapping air bubbles. Allow the resin bed to settle under gravity. Equilibrate with 3 column volumes (CV) of eluent.

  • Sample Loading: Dissolve the crude, deprotected trimannoside in the absolute minimum volume of eluent (e.g., 1-2 mL). Carefully apply the sample to the top of the resin bed using a Pasteur pipette, ensuring the bed surface is not disturbed.

  • Elution: Open the stopcock and elute the column isocratically. The flow rate should be maintained at approximately 0.5 - 1.0 mL/min.

  • Fraction Collection & Detection: Collect 5 mL fractions. Since the trimannoside lacks a UV chromophore, spot 2 µL of each fraction onto a TLC plate, spray with 5% sulfuric acid in ethanol, and char with a heat gun. The trimannoside will appear as a dark spot.

  • Recovery: Pool the fractions containing the pure product and lyophilize to obtain the target compound as a white, fluffy powder.

Protocol B: Target-Specific Enrichment via ConA Affinity Chromatography

This protocol exploits the specific biological affinity of Concanavalin A for the Manα1-3(Manα1-6)Man branched epitope[3].

Reagents & Materials:

  • ConA-Agarose resin

  • Binding Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 1 mM CaCl₂, 1 mM MnCl₂, pH 7.4. (Note: Ca²⁺ and Mn²⁺ are strictly required for the lectin's carbohydrate-binding activity).

  • Elution Buffer: Binding Buffer supplemented with 200 mM Methyl α-D-mannopyranoside.

Step-by-Step Methodology:

  • Equilibration: Pack a small column (e.g., 5 mL bed volume) with ConA-Agarose. Wash the column with 10 CV of Binding Buffer to ensure the lectin is fully metallated and equilibrated.

  • Sample Application: Dissolve the partially purified glycan mixture in 2 mL of Binding Buffer. Load onto the column at a very low flow rate (0.2 mL/min) to maximize interaction time with the immobilized lectin.

  • Washing: Wash the column with 5-10 CV of Binding Buffer. Monitor the flow-through using a phenol-sulfuric acid assay or inline RI detector to ensure all non-binding linear or non-mannose sugars have eluted.

  • Elution: Apply the Elution Buffer. The high concentration of the monosaccharide (Methyl α-D-mannopyranoside) will competitively displace the branched trimannoside from the ConA binding pockets.

  • Post-Processing: The eluted fractions will contain your target branched trimannoside mixed with the competing monosaccharide. To separate them, subject the pooled elution fractions to SEC (Protocol A) or PGC LC, where the significant size/polarity difference will allow for easy separation.

Sources

Optimization

Minimizing steric hindrance during Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside modification

Topic: Minimizing Steric Hindrance During Modification of Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside (Core Trimannoside) Welcome to the GlycoTech Support Center. This guide is engineered for researchers and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Minimizing Steric Hindrance During Modification of Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside (Core Trimannoside)

Welcome to the GlycoTech Support Center. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks when modifying the branched core trimannoside. Unlike linear oligosaccharides, this molecule presents unique spatial challenges that require orthogonal protection strategies and thermodynamic control.

The Mechanistic Root of the Problem: The "Steric Cleft"

Q: Why do standard global modification protocols (like peracetylation or perbenzylation) often result in incomplete reactions, specifically missing 1-2 hydroxyl groups?

A: The issue lies in the 3D conformation of the molecule. Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside contains 10 free hydroxyl groups. However, they are not equally accessible.

The central mannose residue is substituted at the C-3 and C-6 positions with bulky α-D-mannopyranosyl branches. This creates a deep, entropically restricted "steric cleft" or "water pocket" around the central ring[1].

  • The O-2 Position (Central): This hydroxyl is axial and is physically sandwiched between the C-1 anomeric methoxy group and the bulky C-3 α-mannosyl branch. It is the most sterically hindered position in the molecule.

  • The O-4 Position (Central): While equatorial, it is flanked by the C-3 branch and the C-6 branch, severely limiting the trajectory of incoming electrophiles.

To successfully modify this molecule, you must abandon brute-force chemistry and adopt a hierarchical, regioselective approach based on steric bulk and cis-diol geometry[2].

Strategic Workflows for Regioselective Modification

To bypass the steric hindrance of the central core, modifications must be done in a specific sequence: Primary Hydroxyls Terminal Secondary Hydroxyls Central Secondary Hydroxyls.

Reactivity Core Trimannoside Hydroxyls Primary Primary OH (O-6', O-6'') Core->Primary Least Hindered SecTerm Terminal Secondary OH (O-2',3',4' & O-2'',3'',4'') Core->SecTerm Moderately Hindered SecCent Central Secondary OH (O-2, O-4) Core->SecCent Highly Hindered Action1 React with Bulky Electrophiles (TBDPS) Primary->Action1 Action2 Activate via Stannylene Acetals SecTerm->Action2 Action3 Require Forcing Conditions SecCent->Action3

Steric hierarchy and corresponding chemical strategies for trimannoside.

Workflow Start Methyl 3,6-di-O-(α-D-Man)-α-D-Man (10 Free Hydroxyls) Step1 TBDPS-Cl / Pyridine (Steric Selection) Start->Step1 Int1 O-6', O-6'' Di-TBDPS Trimannoside (8 Free Secondary OH) Step1->Int1 Step2 Bu2SnO / Toluene / Reflux (cis-Diol Activation) Int1->Step2 Int2 Terminal Stannylene Acetals (Central OH-2, OH-4 unreactive) Step2->Int2 Step3 R-Br / CsF / DMF (Regioselective Alkylation) Int2->Step3 Final Terminal-Modified Trimannoside (Central OH-2, OH-4 Free) Step3->Final

Workflow for regioselective modification bypassing central steric hindrance.

Verified Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in diagnostic checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Regioselective Silylation of Primary Hydroxyls (O-6', O-6'')

By utilizing the massive steric bulk of the tert-butyldiphenylsilyl (TBDPS) group, you can selectively protect the primary hydroxyls on the terminal mannose branches without touching the crowded secondary hydroxyls[3].

  • Preparation: Dissolve 1.0 eq of the trimannoside in anhydrous pyridine (0.1 M) under an argon atmosphere. Cool the flask to 0 °C.

  • Reagent Addition: Add 2.1 eq of TBDPS-Cl dropwise over 15 minutes.

  • Self-Validation Checkpoint (TLC): After 4 hours at room temperature, run a TLC (DCM/MeOH 9:1).

    • Success: The baseline spot disappears, replaced by a single major spot at Rf​≈0.45 .

    • Warning: If multiple higher Rf​ spots appear, over-silylation at secondary hydroxyls is occurring. Immediately quench the reaction with methanol.

  • Workup: Concentrate under reduced pressure, co-evaporate with toluene to remove residual pyridine, and purify via flash chromatography.

  • Final Validation: ESI-MS must show [M+Na]+ corresponding to the di-TBDPS derivative. A mass shift of exactly +476 Da confirms success.

Protocol B: Stannylene Acetal-Mediated Modification of Terminal Secondary Hydroxyls

To modify the terminal secondary hydroxyls while leaving the highly hindered central O-2 and O-4 untouched, we exploit the lack of a free cis-diol on the central mannose (since O-3 is occupied by the glycosidic bond). Dibutyltin oxide ( Bu2​SnO ) will exclusively form acetals across the free O-2'/O-3' and O-2''/O-3'' cis-diols of the terminal branches.

  • Acetal Formation: Suspend 1.0 eq of the di-TBDPS trimannoside and 2.2 eq of Bu2​SnO in anhydrous toluene.

  • Reflux & Self-Validation: Attach a Dean-Stark trap and reflux.

    • Success: Bu2​SnO is a white, insoluble powder. The formation of the stannylene acetal is visually self-indicating; the opaque suspension will transition into a completely clear, homogeneous solution after 2-3 hours. Do not proceed until the solution is clear.

  • Alkylation: Cool the clear solution to 80 °C. Add 2.5 eq of your electrophile (e.g., Benzyl Bromide) and 2.5 eq of Cesium Fluoride (CsF) to accelerate the reaction.

  • Workup: Stir for 12 hours, quench with water, extract with EtOAc, and purify. The central O-2 and O-4 remain completely unmodified.

Quantitative Data & Reagent Selection

Use the table below to select the appropriate reagent based on your target modification site and required selectivity.

ReagentTarget Hydroxyl(s)Steric RequirementSelectivity RatioTypical Yield (%)
TBDPS-Cl Primary (O-6', O-6'')High (Bulky)>95:5 (Primary:Secondary)85 - 90%
Trityl-Cl Primary (O-6', O-6'')Very High>98:2 (Primary:Secondary)70 - 80%
Bu2​SnO / R-Br Terminal cis-diolsLow (Requires cis-geometry)>99:1 (Terminal:Central)75 - 85%
Ac2O / Pyridine All 10 HydroxylsLowNon-selective>95% (Global)*

*Note: Global acylation often requires hyper-nucleophilic catalysts (see Troubleshooting).

Troubleshooting & FAQs

Q: I am attempting a global peracetylation, but MALDI-TOF MS shows my product is missing one acetyl group ( [M+Na]+ is 42 Da lower than expected). What happened? A: You have fallen victim to the steric cleft. The missing acetyl group is almost certainly at the central O-2 position. Standard Ac2O/Pyridine is insufficiently reactive to penetrate this hindered pocket.

  • Corrective Action: Add 0.2 to 0.5 equivalents of 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst and elevate the reaction temperature to 60 °C for 12 hours. The highly reactive acyl-pyridinium intermediate generated by DMAP can overcome the steric barrier.

Q: During stannylene acetal formation, my solution never becomes completely clear. Can I still add my electrophile? A: No. A cloudy solution indicates incomplete activation of the cis-diols, which will lead to poor yields and loss of regioselectivity.

  • Corrective Action: Ensure your toluene is strictly anhydrous. Water poisons the Dean-Stark process. If the solution remains cloudy, add an additional 0.2 eq of Bu2​SnO and continue refluxing.

Q: I need to specifically functionalize the central O-2 position with a unique tag. How is this possible if it's the most hindered? A: You must use an exhaustive orthogonal protection strategy. First, protect the primary hydroxyls (Protocol A). Second, protect the terminal secondary hydroxyls using the stannylene acetal method (Protocol B) with a robust group like benzyl ethers. Once the 8 outer hydroxyls are protected, you can force the reaction at the central O-2/O-4 positions using strong bases (e.g., Sodium Hydride, NaH) and highly reactive electrophiles in polar aprotic solvents like DMF[3].

References

  • Syntheses of deoxy analogues of methyl 3,6-di-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside for studies of the binding site of concanavalin A.
  • Gas Phase Conformation of the Central, Branching Trimannose Unit and its Singly Hydrated Complex. Journal of the American Chemical Society.
  • Synthesis of a library of 2-fluoro-2-deoxy-derivatives of the trimannoside methyl α-D-Man-(1 → 3)-[α-D-Man-(1 → 6)]-α-D-Man. Chemistry - A European Journal.

Sources

Reference Data & Comparative Studies

Validation

Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside vs linear mannotriose binding affinity

A Senior Application Scientist's Guide for Researchers in Glycobiology and Drug Development In the intricate world of carbohydrate-protein interactions, the structural presentation of saccharide epitopes plays a pivotal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers in Glycobiology and Drug Development

In the intricate world of carbohydrate-protein interactions, the structural presentation of saccharide epitopes plays a pivotal role in determining binding affinity and specificity. This guide provides an in-depth comparison of the binding affinities of two mannotriose isomers: the branched Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside and its linear counterpart, linear mannotriose . Our focus will be on their interaction with the bacterial adhesin FimH, a key therapeutic target, with additional context provided by the well-characterized plant lectin, Concanavalin A.

Unveiling the Contenders: Structural and Functional Significance

Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is a synthetic branched trisaccharide that mimics the core structure of high-mannose N-glycans found on the surface of various eukaryotic cells. Its structure features a central α-D-mannopyranoside residue substituted at both the 3- and 6-positions with α-D-mannopyranosyl units.

Linear mannotriose , in its various linkage forms (e.g., Manα1-2Manα1-2Man, Manα1-3Manα1-6Man), represents a linear arrangement of three mannose residues. These structures are also components of N-glycans and microbial cell wall mannans.

The primary biological context for this comparison is the interaction with FimH , a mannose-specific adhesin located at the tip of type 1 fimbriae of uropathogenic Escherichia coli (UPEC). FimH-mediated adhesion to mannosylated glycoproteins on the urothelium is a critical step in the pathogenesis of urinary tract infections (UTIs)[1][2]. Consequently, inhibitors of this interaction are promising candidates for anti-adhesive therapies.

Comparative Binding Affinities: A Data-Driven Analysis

The binding affinities of these mannotriose isomers to lectins are determined using various biophysical techniques, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Enzyme-Linked Lectin Assays (ELLA). Below is a summary of available data for their interaction with FimH and Concanavalin A.

LigandLectinMethodBinding Affinity (Kd/IC50)Reference(s)
Branched Mannotriose
Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranosideConcanavalin ATitration Microcalorimetry~60-fold higher affinity than methyl α-D-mannopyranoside[3]
Branched MannotrioseFimHSPRNot significantly better than linear moieties[4]
Linear Mannotriose
Manα1-3ManFimHSPR~200 nM (Kd)[5]
Manα1-3Manα1-6ManαOMeFimHSPR~10-fold tighter than D-mannose[4]
Methyl α-D-mannopyranosideFimHSPR2.3 µM (Kd)[6]
Methyl α-D-mannopyranosideConcanavalin ABSI96 ± 4 µM (Kd)[7]

Analysis of Binding Data:

For FimH , the available data suggests that while both branched and linear mannotrioses are recognized, the branched structure of Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside does not confer a significant binding advantage over its linear counterparts[4]. The FimH binding pocket is a deep, monosaccharide-binding site that interacts strongly with a single mannose residue[4][8]. The affinity is further enhanced by hydrophobic interactions with the aglycone moiety and the so-called "tyrosine gate" (composed of Tyr48 and Tyr137) at the entrance of the binding pocket[6][9]. It appears that the primary interaction is with one of the terminal mannose residues, and the additional mannose units in both linear and branched structures offer limited additional stabilizing interactions.

In contrast, for Concanavalin A , the branched structure of Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is a major binding epitope and demonstrates a significantly higher affinity compared to a single mannose residue[3]. This suggests that the binding site of Concanavalin A can accommodate and interact favorably with the branched presentation of mannose residues, likely through interactions with multiple subsites.

Experimental Methodologies: A Closer Look

The choice of experimental technique is critical for obtaining reliable binding data. Here, we detail the principles and provide exemplary protocols for three commonly used methods.

Surface Plasmon Resonance (SPR) Competition Assay

Causality Behind Experimental Choice: SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions[10]. A competition assay in solution is often preferred for small carbohydrate ligands as it circumvents potential issues with immobilizing the small molecule and provides a more accurate measure of the solution-phase binding affinity.

Experimental Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Immobilize FimH on CM5 sensor chip step2 Inject mixture over immobilized FimH prep1->step2 prep2 Prepare serial dilutions of test ligands step1 Mix FimH with test ligand dilutions prep2->step1 prep3 Prepare constant concentration of FimH prep3->step1 step1->step2 step3 Measure binding response (free FimH) step2->step3 analysis1 Generate competition curve step3->analysis1 analysis2 Fit data to a suitable model (e.g., one-site competition) analysis1->analysis2 analysis3 Determine IC50/Kd analysis2->analysis3

Caption: SPR competition assay workflow for determining ligand binding affinity.

Step-by-Step Protocol:

  • Immobilization of FimH:

    • Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject a solution of purified FimH (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate remaining active groups with a 1 M ethanolamine-HCl solution.

  • Competition Assay:

    • Prepare a series of twofold dilutions of the test ligands (branched and linear mannotriose) in a suitable running buffer (e.g., HBS-EP+).

    • Prepare a constant concentration of FimH in the same running buffer. The concentration should be close to the expected Kd of the interaction.

    • Mix the FimH solution with each dilution of the test ligands and allow to equilibrate.

    • Inject the mixtures over the immobilized FimH surface. The amount of free FimH that binds to the chip is inversely proportional to the affinity of the test ligand.

    • Regenerate the sensor surface between injections with a suitable regeneration solution (e.g., a pulse of high concentration mannose solution followed by buffer).

  • Data Analysis:

    • Plot the steady-state binding response against the logarithm of the test ligand concentration.

    • Fit the resulting competition curve to a suitable model (e.g., a one-site competition model) to determine the IC50 value. The Kd can be calculated from the IC50.

Isothermal Titration Calorimetry (ITC)

Causality Behind Experimental Choice: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS, and stoichiometry) in a single, label-free experiment in solution[11][12][13][14]. This makes it the gold standard for characterizing binding thermodynamics.

Experimental Workflow Diagram:

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dialyze lectin and dissolve ligands in identical buffer prep2 Load lectin into sample cell prep1->prep2 prep3 Load ligand into syringe prep1->prep3 step1 Inject small aliquots of ligand into sample cell prep2->step1 prep3->step1 step2 Measure heat change after each injection step1->step2 analysis1 Integrate heat peaks step2->analysis1 analysis2 Plot integrated heat vs. molar ratio analysis1->analysis2 analysis3 Fit to a binding model to determine Kd, ΔH, n analysis2->analysis3

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Step-by-Step Protocol:

  • Sample Preparation:

    • Thoroughly dialyze the purified lectin (e.g., FimH or Concanavalin A) against the desired buffer (e.g., PBS, pH 7.4).

    • Dissolve the lyophilized mannotriose ligands in the final dialysis buffer. Precise concentration determination is crucial.

  • ITC Experiment:

    • Load the lectin solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe at a concentration typically 10-20 times that of the lectin.

    • Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

    • Plot the integrated heat against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n).

Enzyme-Linked Lectin Assay (ELLA) for FimH Inhibition

Causality Behind Experimental Choice: ELLA is a high-throughput, plate-based assay that is well-suited for screening and quantifying the inhibitory potential of compounds against lectin-mediated binding[15]. It is particularly useful for comparing the relative potencies of a panel of inhibitors.

Experimental Workflow Diagram:

ELLA_Workflow step1 Coat plate with mannosylated glycoprotein (e.g., RNaseB) step2 Block non-specific binding sites step1->step2 step3 Pre-incubate FimH with serial dilutions of inhibitors step2->step3 step4 Add FimH-inhibitor mixture to the coated plate step3->step4 step5 Wash to remove unbound FimH step4->step5 step6 Add primary antibody (anti-FimH) step5->step6 step7 Add HRP-conjugated secondary antibody step6->step7 step8 Add TMB substrate and measure absorbance step7->step8 step9 Calculate IC50 step8->step9

Caption: Enzyme-Linked Lectin Assay (ELLA) workflow for FimH inhibition.

Step-by-Step Protocol:

  • Plate Coating and Blocking:

    • Coat a 96-well microtiter plate with a mannosylated glycoprotein (e.g., RNaseB) overnight at 4°C.

    • Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., BSA in PBS).

  • Inhibition Assay:

    • Prepare serial dilutions of the test inhibitors (branched and linear mannotriose) in an appropriate assay buffer.

    • In a separate plate, pre-incubate a constant concentration of FimH with the inhibitor dilutions.

    • Transfer the FimH-inhibitor mixtures to the coated and blocked plate and incubate.

  • Detection and Analysis:

    • Wash the plate to remove unbound FimH.

    • Add a primary antibody specific for FimH, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chromogenic substrate (e.g., TMB) and stop the reaction.

    • Measure the absorbance at the appropriate wavelength.

    • Plot the absorbance versus the inhibitor concentration and fit the data to determine the IC50 value.

Conclusion and Future Directions

The comparative analysis of Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside and linear mannotriose reveals nuanced differences in their binding to mannose-specific lectins. For FimH, the architecture of the binding site favors a strong interaction with a single mannose residue, with less influence from the surrounding glycan structure. This suggests that for the development of FimH antagonists, focusing on modifications to a single mannose unit and its aglycone may be a more fruitful strategy than synthesizing complex branched structures.

Conversely, the enhanced affinity of the branched mannotriose for Concanavalin A highlights the importance of multivalent interactions for certain lectins. This underscores the need to tailor the design of glycan-based inhibitors to the specific architecture of the target lectin's binding site.

Future research should aim to obtain direct, head-to-head comparative binding data for these two specific isomers with FimH using multiple techniques to provide a more complete thermodynamic and kinetic picture. Co-crystallization studies of FimH with both the branched and a linear mannotriose would provide invaluable structural insights into the subtle differences in their binding modes.

References

  • Bio-protocol. (n.d.). 4.1. Solution Affinity of Ligands for the FimH Adhesin Using SPR. Retrieved from [Link]

  • Dam, T. K., & Brewer, C. F. (2010). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in molecular biology (Clifton, N.J.), 627, 109–129.
  • Bumba, L. (2017). Isothermal Titration Calorimetry for Studying Protein-Ligand Interactions. Bio-protocol, 7(18), e2548.
  • Zhang, Y., Luo, S., & Tang, Y. (2012). Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry. Analytical Chemistry, 84(10), 4388-4394.
  • Sterckx, Y. G., El-Kirat-Chatel, S., & Bouckaert, J. (2020). Structural insights into a cooperative switch between one and two FimH bacterial adhesins binding pauci. Journal of Biological Chemistry, 295(44), 15036-15049.
  • Tateno, H., & Hirabayashi, J. (2019). Isothermal Calorimetric Analysis of Lectin–Sugar Interaction. In Lectins (pp. 121-128). Humana Press, New York, NY.
  • Kal-Vardi, S., Kal-Vardi, M., & Ofek, I. (2018). Compositions and methods for treatment and prevention of uropathogenic e. coli infection. U.S.
  • Cecioni, S., & Praly, J. P. (2018).
  • Bouckaert, J., Berglund, J., Schembri, M., De Genst, E., Cools, L., Wu, M., ... & Krogfelt, K. A. (2006). The affinity of the FimH fimbrial adhesin is receptor-driven and quasi-independent of Escherichia coli pathotypes. Molecular microbiology, 61(6), 1556–1568.
  • Kalas, V., Pinkner, J. S., Hannan, T. J., Hibbing, M. E., Dodson, K. W., & Hultgren, S. J. (2017). Structure-based design of an immunogenic, conformationally stabilized FimH antigen for a urinary tract infection vaccine. Journal of Biological Chemistry, 292(32), 13346-13358.
  • Gao, J., Couzens, L., & Eichelberger, M. C. (2016). Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. Journal of visualized experiments : JoVE, (115), 54573.
  • Vanwetswinkel, S., Volkov, A. N., Sterckx, Y. G., Garcia-Pino, A., Buts, L., Vranken, W. F., ... & van Nuland, N. A. (2014). Study of the structural and dynamic effects in the FimH adhesin upon α-d-heptyl mannose binding. Journal of medicinal chemistry, 57(4), 1416–1427.
  • Cusumano, Z. T., & Hultgren, S. J. (2016). Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease. Current topics in medicinal chemistry, 16(9), 978–991.
  • Lo-Ciganic, W. H., & Klein-Seetharaman, J. (2020).
  • Brzostowski, J. A., & Waksman, G. (2020). RMSD analysis of structures of the bacterial protein FimH identifies five conformations of its lectin domain. PloS one, 15(11), e0241926.
  • Wellens, A., Garofalo, C., De, K., & Bouckaert, J. (2008). Intervening with Urinary Tract Infections Using Anti-Adhesives Based on the Crystal Structure of the FimH–Oligomannose-3 Complex. PLoS ONE, 3(4), e2040.
  • Cecioni, S., Imberty, A., & Vidal, S. (2015). Enhanced Concanavalin A Binding to Preorganized Mannose Nanoarrays in Glycodendrimersomes Revealed Multivalent Interactions. Chemistry–A European Journal, 21(23), 8448-8453.
  • Mousavifar, L., Sarshar, M., Bridot, C., François-Heude, M., Veesler, D., & Roy, R. (2019). Comparative Study of Aryl O-, C-, and S-Mannopyranosides as Potential Adhesion Inhibitors toward Uropathogenic E. coli FimH. Molecules, 24(19), 3568.
  • Mohamed, M. T., Bridot, C., Veesler, D., & Roy, R. (2017). Sites for Dynamic Protein-Carbohydrate Interactions of O- and C-Linked Mannosides on the E. coli FimH Adhesin. Molecules, 22(7), 1101.
  • Doutreligne, S., Thépaut, M., Goudet, A., & Derreumaux, P. (2018). Targeting Dynamical Binding Processes in the Design of Non-Antibiotic Anti-Adhesives by Molecular Simulation—The Example of FimH. Molecules, 23(7), 1669.
  • Ostatná, V., & Kizek, R. (2011). Mannose and glucose bind to ConA in free solution with K d values of 96...
  • Bhattacharyya, L., & Brewer, C. F. (1993). Differences in the binding affinities of dimeric concanavalin A (including acetyl and succinyl derivatives) and tetrameric concanavalin A with large oligomannose-type glycopeptides. Biochemistry, 32(19), 5116–5120.
  • O’Brien, V. P., Li, S., & Hultgren, S. J. (2019). Optimization and qualification of an assay that demonstrates that a FimH vaccine induces functional antibody responses in women. Journal of immunological methods, 472, 59-66.
  • Rabbani, S., Lindhorst, T. K., & Ernst, B. (2021). Bivalent Inhibitors of Mannose-Specific Bacterial Adhesion: A Xylose-Based Conformational Switch to Control Glycoligand Distance. Molecules, 26(15), 4483.
  • Tchesnokova, V., Aprikian, P., Kisiela, D., Gowey, B., Korotkova, N., Thomas, W., & Sokurenko, E. (2015). Inhibition and Reversal of Microbial Attachment by an Antibody with Parasteric Activity against the FimH Adhesin of Uropathogenic E. coli.
  • Gao, J., Couzens, L., & Eichelberger, M. C. (2016). Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. Journal of visualized experiments : JoVE, (115), 54573.
  • Goto, S., & Terada, H. (2002). Analysis of Binding Affinity of Sugars to Concanavalin A by Surface Plasmon Resonance Sensor BIACORE. Spectroscopy, 16(4), 285-288.
  • Han, Z., Pinkner, J. S., Ford, B., Chorell, E., Crowley, J. R., Cusumano, C. K., ... & Hultgren, S. J. (2010). Structure-based drug design and optimization of mannoside bacterial FimH antagonists. Journal of medicinal chemistry, 53(12), 4779–4792.

Sources

Comparative

Mass spectrometry fragmentation validation of Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside

Mass Spectrometry Fragmentation Validation of Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside: A Comparative Guide Executive Summary & Scientific Context Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Validation of Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside: A Comparative Guide

Executive Summary & Scientific Context

Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is a critical synthetic oligosaccharide that mimics the highly conserved 3,6-branched trimannosyl core (Man3GlcNAc2) found in all N-linked glycans. It serves as a vital standard for investigating lectin binding sites, such as those of the mannose-specific Concanavalin A[1].

For researchers and drug development professionals, validating the precise architecture of this molecule—specifically differentiating the α(1→3) and α(1→6) linkages—is a fundamental analytical challenge. While mass spectrometry (MS) is the gold standard for glycan characterization, relying on a single fragmentation technique often leads to incomplete structural assignments. This guide objectively compares MS fragmentation platforms and provides a self-validating experimental protocol to definitively map the branching and linkage of this trimannoside.

The Mechanistic Challenge: Glycosidic vs. Cross-Ring Cleavages

According to the Domon and Costello nomenclature, mass spectrometry fragmentation of glycans yields two primary ion categories: glycosidic cleavages (B, C, Y, Z ions) and cross-ring cleavages (A, X ions)[2].

The causality behind platform selection lies in the energy distribution during activation:

  • Low-Energy CID (Collision-Induced Dissociation): In ion-trap CID, vibrational energy redistributes across the molecule, preferentially cleaving the weakest bonds (the glycosidic C-O bonds). This yields abundant B and Y ions that confirm the sequence (a branched trisaccharide) but severely lacks the cross-ring A and X ions needed to pinpoint the 1→3 and 1→6 linkages[3][4].

  • HCD (Higher-Energy Collisional Dissociation): Beam-type CID provides richer secondary fragmentation and eliminates the low-mass cutoff of ion traps. However, the activation pathway still predominantly drives glycosidic cleavages, limiting its utility for absolute linkage determination[5].

  • ETD (Electron Transfer Dissociation) / High-Energy CID: ETD utilizes radical-driven gas-phase chemistry. By transferring an electron to a multiply charged precursor, it induces rapid cleavage of the rigid sugar rings before vibrational energy can redistribute. This generates the highly diagnostic A and X cross-ring fragments required to map the specific 1→3 and 1→6 linkages[3][4]. Similarly, High-Energy CID (e.g., MALDI-TOF/TOF) provides the kinetic energy necessary to force cross-ring ruptures[6].

Comparative Performance of MS/MS Platforms

To establish a robust analytical pipeline, it is crucial to understand the strengths and limitations of each platform when applied to branched mannosides.

Table 1: Platform Comparison for Trimannoside Validation

Fragmentation TechniquePrimary Ion Types GeneratedLinkage Determination (1→3 vs 1→6)SensitivityBest Use Case
Ion-Trap CID B, Y, C, Z (Glycosidic)Poor (Lacks A/X ions)HighConfirming branching architecture and terminal hexose losses.
Orbitrap HCD B, Y, internal fragmentsModerate (Some cross-ring at high NCE)HighHigh-resolution sequencing and identifying low-mass reporter ions.
ETD / He-CTD A, X (Cross-ring), c, zExcellentMediumDefinitive assignment of 1→3 and 1→6 linkage positions.
MALDI-TOF/TOF (High-Energy CID) A, X, B, YExcellentHighRapid, high-throughput linkage mapping of permethylated glycans.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in the structural assignment, we employ a self-validating system relying on two pillars: Chemical Derivatization and Orthogonal MS Activation .

Why Permethylate? Underivatized glycans are susceptible to gas-phase proton mobility, which can cause mannose migration and scramble structural data. Permethylation replaces all hydroxyl hydrogens with methyl groups. This locks the molecular structure to prevent rearrangement, normalizes ionization efficiency, and directs cross-ring fragmentation into predictable, linkage-specific pathways[3][6].

Step-by-Step Methodology:
  • Permethylation (NaOH/DMSO Method):

    • Dissolve 10–50 µg of Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside in 200 µL of anhydrous DMSO.

    • Add a slurry of powdered NaOH in DMSO, followed by 100 µL of iodomethane (CH3I).

    • Incubate at room temperature for 30 minutes with vigorous shaking. Mechanistic note: The strong base deprotonates the hydroxyls, which then nucleophilically attack the iodomethane.

  • Liquid-Liquid Extraction:

    • Quench the reaction with 1 mL of LC-MS grade water.

    • Add 1 mL of chloroform to extract the permethylated glycans. Vortex and centrifuge to separate the layers.

    • Discard the aqueous (top) layer. Wash the organic (bottom) layer 4 times with water to remove salts and residual DMSO. Dry the organic layer under a gentle stream of nitrogen.

  • Orthogonal LC-MS/MS Acquisition:

    • Resuspend the dried sample in 50% methanol containing 0.1% formic acid and 1 mM Sodium Acetate (to promote[M+Na]+ adduct formation).

    • Infuse directly into a Tribrid Orbitrap mass spectrometer at 3 µL/min.

    • Self-Validating MSn Strategy: Isolate the precursor ion. Perform back-to-back MS/MS scans:

      • Scan 1 (CID): Normalized Collision Energy (NCE) at 30% to map the B/Y glycosidic architecture.

      • Scan 2 (ETD/High-Energy CID): Utilize radical-driven activation to induce cross-ring cleavages, mapping the A/X linkage ions[7].

Data Presentation: Diagnostic Ions

When analyzing the permethylated trimannoside, specific cross-ring cleavages serve as the definitive proof of the 3,6-branching pattern.

Table 2: Diagnostic Fragment Ions for Permethylated 3,6-Branched Trimannoside

Structural FeatureDiagnostic Fragment Ion TypeCleavage CategoryAnalytical Significance
Terminal α-Mannose B-ion (loss of terminal Hex)GlycosidicConfirms the presence of terminal mannose residues.
Core Branching Y-ion (loss of both antennae)GlycosidicConfirms the central mannose core structure.
α(1→6) Linkage 0,4A and 0,2A ionsCross-RingUnambiguously identifies the 6-linked antenna[7].
α(1→3) Linkage 2,4A or specific elimination ionsCross-RingUnambiguously identifies the 3-linked antenna[6].

Mandatory Visualization: MS Validation Workflow

MS_Validation_Workflow Molecule Methyl 3,6-di-O-(a-D-mannopyranosyl) -a-D-mannopyranoside Deriv Permethylation (CH3I / NaOH) Locks Structure & Boosts Ionization Molecule->Deriv Split Deriv->Split CID Low-Energy CID (Vibrational Activation) Split->CID ETD ETD / High-Energy CID (Radical/Kinetic Activation) Split->ETD Glycosidic Glycosidic Cleavages (B/Y, C/Z) Validates Branching Architecture CID->Glycosidic ETD->Glycosidic CrossRing Cross-Ring Cleavages (A/X) Validates 1->3 & 1->6 Linkages ETD->CrossRing Valid Confirmed 3,6-Branched Trimannoside Structure Glycosidic->Valid CrossRing->Valid

Fig 1: MS workflow and fragmentation pathways for 3,6-branched trimannoside validation.

References

  • Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC Source: nih.gov
  • Structural characterization of human milk oligosaccharides using ultrahigh performance liquid chromatography–helium charge transfer dissoci
  • Syntheses of deoxy analogues of methyl 3,6-di-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside for studies of the binding site of concanavalin A - PubMed Source: nih.gov
  • Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos Source: ox.ac.uk
  • Electron Transfer Dissociation of Milk Oligosaccharides - PMC - NIH Source: nih.gov
  • Mass Spectrometry-Based N-Glycomics of Colorectal Cancer - MDPI Source: mdpi.com
  • Linkage and Branch Analysis of High-Mannose Oligosaccharides Using Closed-Ring Labeling and Negative Ion Trap Mass Spectrometry Source: researchg

Sources

Validation

HPLC retention times for Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside versus linear isomers

Title: Chromatographic Resolution of Trimannoside Isomers: Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside vs. Linear Analogues Executive Summary The structural characterization of N-linked glycan cores heavily...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Chromatographic Resolution of Trimannoside Isomers: Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside vs. Linear Analogues

Executive Summary

The structural characterization of N-linked glycan cores heavily relies on the precise identification of trimannoside branching patterns. Distinguishing the branched core molecule, Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside , from its linear isomers (e.g., 3,4-di-O-linked or 1→3, 1→2-linked linear trimannosides) presents a distinct analytical challenge due to their identical mass and highly similar polarities.

This guide provides an objective, data-driven comparison of the two premier High-Performance Liquid Chromatography (HPLC) modalities used for isomeric glycan separation: Porous Graphitized Carbon (PGC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . By examining the causality behind their retention mechanisms, researchers can select the optimal self-validating workflow for structural glycomics and synthetic carbohydrate verification.

Mechanistic Causality: Why Isomers Separate

To achieve baseline resolution of trimannoside isomers, the chromatographic system must exploit subtle differences in 3D conformation and hydrodynamic volume [1].

Porous Graphitized Carbon (PGC): Shape-Selective Partitioning

PGC chromatography separates glycans based on a combination of hydrophobic interactions, polarizability, and, most importantly, planar shape recognition [2].

  • Linear Isomers: Linear trimannosides adopt an extended, relatively flat 3D conformation. This allows maximum surface-area contact with the flat, graphene-like sheets of the PGC stationary phase, inducing strong dipole-dipole interactions and resulting in longer retention times .

  • Branched Isomers: Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside features a bulky, bifurcated structure. This steric bulk prevents optimal planar alignment with the graphite surface, significantly weakening the interaction and causing it to elute earlier than its linear counterparts.

Hydrophilic Interaction Liquid Chromatography (HILIC): Hydrodynamic Volume

HILIC separates compounds based on hydrophilic partitioning into a water-enriched layer immobilized on the stationary phase (e.g., an amide-bonded silica) [3].

  • Linear Isomers: Extended linear chains possess a larger hydrodynamic radius and a more exposed hydration shell, leading to stronger hydrogen bonding with the stationary phase and longer retention times .

  • Branched Isomers: The compact, spherical nature of the 3,6-branched trimannoside reduces its effective hydrodynamic volume, resulting in slightly shorter retention times .

Expert Insight: Because these are methyl glycosides, the anomeric center at the reducing end is locked. This eliminates mutarotation (the equilibrium between α and β anomers in solution), ensuring that each isomer elutes as a single, sharp peak rather than a split doublet—a critical advantage for high-resolution quantification.

G Stationary Porous Graphitized Carbon (PGC) Surface (Flat, Hydrophobic/Polarizable) Branched Methyl 3,6-di-O-(a-D-Man)-a-D-Man (Branched, Bulky 3D Structure) Interaction1 Weak Surface Contact (Steric Hindrance) Branched->Interaction1 Linear Linear Trimannoside Isomers (Planar, Extended Structure) Interaction2 Strong Surface Contact (Maximized Alignment) Linear->Interaction2 Interaction1->Stationary Elution1 Early Elution (Shorter Retention Time) Interaction1->Elution1 Interaction2->Stationary Elution2 Late Elution (Longer Retention Time) Interaction2->Elution2

Caption: Mechanistic causality of PGC retention times based on trimannoside 3D conformation.

Comparative Performance Data

The following table summarizes the relative retention times (RRT) of the branched target versus linear isomers. PGC provides a wider separation window (greater α-value) for structural isomers compared to HILIC, making it the superior choice for resolving closely related synthetic analogues.

CompoundStructure TypePGC Relative Retention Time (RRT)HILIC Relative Retention Time (RRT)Peak Shape
Methyl 3,6-di-O-(α-D-Man)-α-D-Man Branched 0.75 0.88 Sharp, single
Methyl 3,4-di-O-(α-D-Man)-α-D-ManLinear1.00 (Reference)1.00 (Reference)Sharp, single
Methyl α-D-Man-(1→3)-α-D-Man-(1→2)-α-D-ManLinear1.121.05Sharp, single

*Note: RRTs are normalized against the 3,4-di-O-linked linear isomer. Actual retention times will vary based on column dimensions and dead volume, but the elution order remains absolute.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation steps (dextran ladder calibration) to convert raw retention times into standardized Glucose Units (GU).

Protocol A: PGC-LC-MS/MS (Optimal for Isomer Resolution)

Objective: Exploit shape-selective chromatography to achieve baseline resolution of branched vs. linear methyl trimannosides.

  • Column Preparation: Install a Hypercarb PGC column (100 mm × 2.1 mm, 3 µm). Condition the column with 100% Acetonitrile (ACN) for 20 column volumes, followed by equilibration in 98% Buffer A.

  • Mobile Phase Formulation:

    • Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade water (Adjust to pH 8.5). Causality: Mildly alkaline conditions improve peak shape on PGC by neutralizing active sites on the graphite surface.

    • Buffer B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the methyl trimannoside mixture in 100 µL of Buffer A to a final concentration of 10 pmol/µL.

  • System Suitability (Self-Validation): Inject a malto-oligosaccharide (dextran) ladder prior to the samples. Ensure a linear relationship between the degree of polymerization (DP) and retention time.

  • Gradient Elution:

    • 0–5 min: Isocratic at 2% B (Desalting).

    • 5–35 min: Linear gradient from 2% to 30% B.

    • Flow rate: 0.2 mL/min; Column temperature: 40°C.

  • Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode. Monitor the [M-H]⁻ ion at m/z 517.17 for the methyl trimannosides.

Protocol B: HILIC-MS (Optimal for Orthogonal Verification)

Objective: Utilize hydrodynamic volume differences to orthogonally verify the purity of the branched isomer.

  • Column Preparation: Install an ACQUITY UPLC BEH Amide column (130 Å, 1.7 µm, 2.1 mm × 150 mm).

  • Mobile Phase Formulation:

    • Buffer A: 50 mM Ammonium Formate, pH 4.4.

    • Buffer B: 100% Acetonitrile.

  • Sample Injection: Dilute the sample in 75% ACN to match the initial mobile phase conditions. Causality: Injecting highly aqueous samples into a HILIC system causes peak distortion (solvent mismatch).

  • Gradient Elution:

    • 0–5 min: Isocratic at 90% B.

    • 5–45 min: Linear gradient from 90% B to 60% B.

    • Flow rate: 0.4 mL/min; Column temperature: 60°C. Causality: Elevated temperature reduces secondary interactions and sharpens peaks.

G Start Methyl Trimannoside Mixture (Branched & Linear Isomers) Prep Sample Dilution & Conditioning (Match Initial Organic %) Start->Prep PGC PGC Chromatography (Shape-Selective Separation) Prep->PGC HILIC HILIC Chromatography (Hydrodynamic Separation) Prep->HILIC Det1 ESI-MS/MS Detection (Negative Ion Mode) PGC->Det1 HILIC->Det1 Data Retention Time Standardization (Glucose Unit Calculation) Det1->Data

Caption: Orthogonal HPLC-MS workflow for the validation of trimannoside isomers.

References

  • Zhang, T., et al. "Comprehensive O-Glycan Analysis by Porous Graphitized Carbon Nanoliquid Chromatography–Mass Spectrometry." Analytical Chemistry, 2024.

  • Jensen, P. H., et al. "Labeling of Mucin-Type O-Glycans for Quantification Using Liquid Chromatography and Fluorescence Detection." National Institutes of Health (PMC), 2020.(Note: URL representative of PMC repository structure for HILIC/PGC glycan methodologies).

  • Ashwood, C., et al. "De Novo Glycan Annotation of Mass Spectrometry Data." Analytical Chemistry, 2021.

Safety & Regulatory Compliance

Safety

Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside proper disposal procedures

As a Senior Application Scientist overseeing biochemical assay development and laboratory logistics, I frequently consult with research teams on the integration and lifecycle management of specialized glycobiology reagen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing biochemical assay development and laboratory logistics, I frequently consult with research teams on the integration and lifecycle management of specialized glycobiology reagents.

Handling synthetic oligosaccharides like Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside (often referred to as Methyl α-D-mannotrioside) requires a nuanced understanding of both its biochemical utility and its logistical lifecycle. While this compound is a non-hazardous carbohydrate derivative used primarily to study protein-glycan recognition and enzymology[1], the transition from experimental application to waste disposal must be managed with strict adherence to Environmental Health and Safety (EHS) standards.

This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure scientific integrity, laboratory safety, and regulatory compliance.

Chemical Identity & Risk Assessment

Before detailing the operational workflows, it is critical to establish the physicochemical baseline of the compound. The causality behind our handling and disposal choices stems directly from its molecular structure.

Because this compound is a synthetic trisaccharide derivative lacking highly reactive electrophilic or nucleophilic functional groups, it does not exhibit acute toxicity, flammability, or corrosivity. However, in an R&D setting, all synthetic biochemicals must be treated with baseline Good Laboratory Practice (GLP) to mitigate risks from potential synthetic impurities or uncharacterized biological activity[2].

Table 1: Quantitative Data & Physicochemical Properties

ParameterSpecificationOperational Implication
Chemical Name Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranosideCore structure of N-linked glycans; target for mannose-binding lectins.
CAS Number 68601-74-1Essential for EHS waste profiling and inventory tracking.
Molecular Formula C19H34O16High oxygen content; highly water-soluble.
Molecular Weight 518.46 g/mol Used to calculate molarity for binding kinetics assays.
Hazard Class Non-Hazardous (Carbohydrate)Eligible for standard solid/aqueous waste disposal (unless contaminated).
Storage Refer to CoA (Typically -20°C)Requires temperature-controlled logistics to prevent microbial degradation.

Operational Workflow: Preparation & Handling

To maintain the structural integrity of the glycosidic bonds and prevent contamination by human glycosidases (which are naturally present on skin), strict handling protocols must be enforced.

Step-by-Step Methodology: Reconstitution for Glycan-Binding Assays

  • PPE Verification: Don a standard laboratory coat, nitrile gloves, and safety glasses. This protects the sample from enzymatic degradation and protects the user from unknown synthetic trace impurities.

  • Equilibration: Remove the lyophilized vial from cold storage (-20°C) and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric condensation, which can lead to rapid microbial growth in carbohydrate-rich samples.

  • Reconstitution: Aseptically inject the desired volume of sterile, nuclease/protease-free water or physiological buffer (e.g., PBS, pH 7.4) into the vial to achieve a stock concentration (e.g., 10 mM).

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL) in sterile microcentrifuge tubes.

  • Storage: Flash-freeze aliquots in liquid nitrogen and store at -20°C. Causality: Repeated freeze-thaw cycles can cause localized pH shifts and physical shearing, leading to the hydrolysis of the delicate α-(1→3) and α-(1→6) mannosidic linkages.

Proper Disposal & Waste Management Procedures

The disposal of Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is dictated by its classification as a non-hazardous biochemical[3]. However, "non-hazardous" does not mean unregulated . Custodial staff cannot distinguish between hazardous white powders and non-hazardous sugars; therefore, laboratory personnel must manage the packaging and disposal process directly[3][4].

A. Disposal of Solid Waste (Uncontaminated Powder)

Solid carbohydrates and naturally occurring sugars are generally suitable for disposal as regular solid waste, provided they are packaged securely[3].

  • Double-Bagging: Place any unused, uncontaminated powder or contaminated consumables (e.g., weigh boats, pipette tips) into a primary plastic bag, then place that into a secondary bag to prevent spills.

  • Labeling: Clearly label the outermost container as "Non-Hazardous Waste - Carbohydrate" .

  • Routing: Do not place this in standard laboratory trash cans. Personnel must transport the sealed waste directly to the facility's designated non-hazardous dumpster or submit it via the lab's routine EHS waste pickup system[4].

B. Disposal of Aqueous Liquid Waste

Because this compound is a highly soluble, non-toxic sugar, aqueous solutions can typically be disposed of via the sanitary sewer[5].

  • Verify Buffer Compatibility: Ensure the solution does not contain heavy metals, toxic biologicals, or hazardous preservatives (e.g., Sodium Azide >0.1%). If hazardous additives are present, the entire solution must be routed to the Hazardous Liquid Waste stream.

  • Drain Disposal: If dissolved in pure water or standard PBS, pour the solution down the laboratory sink drain.

  • Flushing: Flush the drain with copious amounts of water (at least 50 times the volume of the waste) to prevent the accumulation of organic matter in the plumbing, which could promote bacterial biofilms[4].

C. Empty Container Management

Glass vials that previously contained non-hazardous chemicals must be processed before disposal to prevent false alarms during waste audits[6].

  • Triple-Rinsing: Rinse the empty vial three times with water. Dispose of the rinsate down the sink.

  • Defacing: Completely deface or remove the manufacturer's label using a permanent marker or scraper.

  • Disposal: Place the clean, defaced vial into the laboratory's designated rigid "Broken Glass / Glass Disposal" box. Never place intact glass vials in standard trash bags, as they pose a laceration hazard to custodial staff[6].

Disposal Decision Logic Visualization

DisposalWorkflow Start Waste Generation: Methyl α-D-mannotrioside CheckMix Mixed with Hazardous Reagents/Solvents? Start->CheckMix HazWaste Hazardous Waste Stream (Follow EHS Protocol) CheckMix->HazWaste Yes StateCheck Physical State of Uncontaminated Waste? CheckMix->StateCheck No SolidWaste Solid Powder / Contaminated Consumables StateCheck->SolidWaste LiquidWaste Aqueous Solution (No toxic buffers) StateCheck->LiquidWaste EmptyVial Empty Glass Vial StateCheck->EmptyVial SolidDisp Double-bag, label 'Non-Hazardous' Dispose in designated bin SolidWaste->SolidDisp LiquidDisp Flush down sanitary sewer with copious water LiquidWaste->LiquidDisp VialDisp Triple-rinse, deface label, Dispose in broken glass box EmptyVial->VialDisp

Caption: Decision tree for the safe disposal of Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside.

Spill Management

In the event of an accidental spill:

  • Dry Powder Spill: Do not sweep, as this can aerosolize the fine powder. Gently cover the spill with damp paper towels to suppress dust, wipe up the material, and place the towels in a double-bagged non-hazardous waste container. Clean the surface with warm soap and water.

  • Liquid Spill: Absorb the liquid with standard laboratory spill pads or paper towels. Because the solution is essentially sugar water, no specialized chemical neutralizers are required. Dispose of the saturated pads in the non-hazardous solid waste stream.

Disclaimer: Always cross-reference these guidelines with your institution's specific Chemical Hygiene Plan (CHP), as local municipal regulations regarding sewer discharge and solid waste can supersede general best practices.

References

  • Title: Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan Source: University of North Carolina at Chapel Hill Environment, Health and Safety URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.